The compound [18F]AZD4694 Precursor, also known by its CAS number 1211333-20-8, is a key precursor for the synthesis of [18F]AZD4694, a radioligand used in positron emission tomography (PET) imaging to detect amyloid-β plaques associated with Alzheimer's disease. This compound exhibits a high affinity for amyloid-β, making it a valuable tool in both clinical and research settings for assessing amyloid deposition in the brain.
[18F]AZD4694 Precursor is classified as a radiopharmaceutical agent. It is primarily sourced from chemical suppliers specializing in research-grade compounds, such as GLPBIO, which markets it for research purposes only and emphasizes its non-therapeutic use in humans . The compound plays a crucial role in the synthesis of [18F]AZD4694, which has been shown to have superior imaging characteristics compared to other amyloid PET tracers like [11C]PiB .
The synthesis of [18F]AZD4694 involves several steps, primarily focusing on the radiofluorination of the corresponding nitro precursor. The general method includes:
The molecular structure of [18F]AZD4694 can be characterized by its distinct functional groups that facilitate binding to amyloid-β plaques. The compound's structure closely resembles that of [11C]PiB but incorporates fluorine-18, which is essential for PET imaging due to its suitable half-life of approximately 110 minutes.
Key structural features include:
Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed techniques for confirming the identity and purity of the synthesized compound .
The primary chemical reaction involved in synthesizing [18F]AZD4694 from its precursor is nucleophilic substitution, where fluoride-18 replaces a leaving group on the tosylate derivative of the precursor. This reaction can be summarized as follows:
The reaction conditions typically include:
The mechanism of action for [18F]AZD4694 involves its selective binding to amyloid-β plaques in the brain. Upon administration, the compound traverses the blood-brain barrier and binds to aggregated forms of amyloid-β, which are hallmark features of Alzheimer's disease.
Quantitative analysis shows that [18F]AZD4694 has an equilibrium dissociation constant (Kd) of approximately 2.3 nM, indicating a high binding affinity . This property allows for effective visualization of amyloid deposits during PET scans, facilitating early diagnosis and monitoring of Alzheimer's disease progression.
[18F]AZD4694 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective imaging outcomes during PET scans and minimizing potential side effects associated with radiopharmaceuticals .
The primary application of [18F]AZD4694 is in neuroimaging, specifically for detecting amyloid plaques in patients suspected of having Alzheimer's disease. Its high specificity and lower white matter binding compared to other tracers make it particularly useful for:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: 27545-53-5
CAS No.: 16079-52-0